molecular formula C9H12BrN3O B15156910 2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide

2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide

Cat. No.: B15156910
M. Wt: 258.12 g/mol
InChI Key: POGMAKJWXGEACU-UHFFFAOYSA-N
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Description

2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethylene oxide in the presence of a base, followed by treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different benzimidazole derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.

    2-(2-Hydroxyethyl)benzimidazole: Similar in structure but with different functional groups.

    2-(2-Methylbenzimidazol-1-yl)ethanol: Another derivative with a methyl group instead of an amino group.

Uniqueness

2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

2-(2-aminobenzimidazol-1-yl)ethanol;hydrobromide

InChI

InChI=1S/C9H11N3O.BrH/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13;/h1-4,13H,5-6H2,(H2,10,11);1H

InChI Key

POGMAKJWXGEACU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)N.Br

Origin of Product

United States

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